2-Hexenoic acid, 2-cyano-5-methyl-

Description

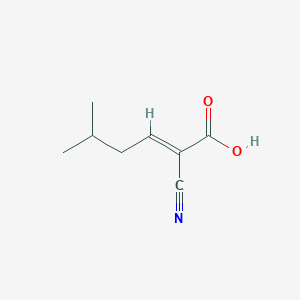

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

(E)-2-cyano-5-methylhex-2-enoic acid |

InChI |

InChI=1S/C8H11NO2/c1-6(2)3-4-7(5-9)8(10)11/h4,6H,3H2,1-2H3,(H,10,11)/b7-4+ |

InChI Key |

JPWITCRJVNDZOC-QPJJXVBHSA-N |

Isomeric SMILES |

CC(C)C/C=C(\C#N)/C(=O)O |

Canonical SMILES |

CC(C)CC=C(C#N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hexenoic acid, 2-cyano-5-methyl- can be synthesized through various chemical reactions. One common method involves the reaction of 2-hexenoic acid with cyanide ions under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of 2-Hexenoic acid, 2-cyano-5-methyl- often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Hexenoic acid, 2-cyano-5-methyl- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substituting Agents: Halogens like chlorine and bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : 2-Hexenoic acid, 2-cyano-5-methyl- serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions .

- Analytical Chemistry : The compound is used as a reference standard for calibrating analytical instruments, ensuring accuracy in chemical analyses .

Biology

- Biological Activity Studies : Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Its interaction with molecular targets can modulate biochemical pathways, leading to observed effects in biological systems .

- Antimicrobial Properties : In vitro studies have demonstrated significant antimicrobial activity against various bacterial strains, suggesting its potential as a natural preservative or therapeutic agent. For example, it showed a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines, particularly human breast cancer cells (MCF-7). The IC50 values were calculated at approximately 20 µM after 48 hours of exposure .

Medicine

- Pharmaceutical Intermediate : Ongoing research is exploring the potential of this compound as an intermediate in pharmaceutical formulations, particularly in developing new therapeutic agents with enhanced efficacy .

- Impurity Analysis in Drug Formulations : The compound is studied for its role as an impurity in drug formulations, necessitating thorough analysis during drug development processes to ensure safety and efficacy .

Industry

- Specialty Chemicals Production : In industrial settings, 2-Hexenoic acid, 2-cyano-5-methyl- is utilized in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for various applications in chemical manufacturing processes .

Case Studies and Experimental Data

Mechanism of Action

The mechanism by which 2-Hexenoic acid, 2-cyano-5-methyl- exerts its effects involves its interaction with specific molecular targets. These interactions often involve the formation of hydrogen bonds and other non-covalent interactions with proteins and enzymes, affecting their activity and function . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-hexenoic acid, 2-cyano-5-methyl- with key analogues, focusing on molecular properties, biological activity, and applications.

(E)-2-Hexenoic Acid

- Molecular Formula : C₆H₁₀O₂

- Molecular Weight : 114.14 g/mol

- Key Properties :

Comparison: Unlike 2-cyano-5-methyl-2-hexenoic acid, (E)-2-hexenoic acid lacks the cyano and methyl substituents, resulting in lower molecular weight and altered polarity. The absence of the cyano group reduces its electrophilicity, making it less reactive in nucleophilic additions. Its natural abundance contrasts with the synthetic or specialized roles suggested for the cyano-methyl derivative .

5-Oxo-2-Hexenoic Acid

- Molecular Formula : C₆H₈O₃

- Molecular Weight : 128.13 g/mol

- Key Properties: Contains a ketone group at C5, increasing polarity (refractive index: 1.469) . Potential applications in organic synthesis due to its α,β-unsaturated ketone structure .

Comparison: The ketone group in 5-oxo-2-hexenoic acid introduces different reactivity (e.g., susceptibility to reductions) compared to the cyano-methyl derivative. The cyano group in the latter may enhance stability under acidic conditions or enable participation in click chemistry reactions .

2-Hexenoic Acid Ethyl Ester

- Molecular Formula : C₈H₁₄O₂

- Molecular Weight : 142.20 g/mol

- Key Properties :

Comparison: The ethyl ester of 2-hexenoic acid shares volatility and flavor-enhancing properties with 2-cyano-5-methyl-2-hexenoate.

2-Octenoic Acid

- Molecular Formula : C₈H₁₄O₂

- Molecular Weight : 142.20 g/mol

- Key Properties :

The cyano group could introduce unique binding interactions in biological systems, though cytotoxicity data for the cyano-methyl derivative is absent in the evidence .

Data Table: Structural and Functional Comparison

Research Implications and Gaps

- Structural Effects on Bioactivity: The cyano and methyl groups in 2-cyano-5-methyl-2-hexenoate may confer unique biochemical interactions, but experimental data on its bioactivity (e.g., antimicrobial, anticancer) are lacking in the provided evidence. Comparative studies with 2-octenoic acid could elucidate structure-activity relationships .

- Industrial Applications: The ester form’s stability and reactivity make it a candidate for synthetic chemistry, though its volatility and odor profile require further analysis relative to simpler esters like ethyl 2-hexenoate .

- Natural Occurrence: While (E)-2-hexenoic acid is widespread in nature, the cyano-methyl derivative’s presence in biological systems remains unconfirmed, suggesting it may be primarily synthetic or rare .

Biological Activity

2-Hexenoic acid, 2-cyano-5-methyl- is an organic compound with significant biological activity, particularly in the fields of chemistry, biology, and medicine. Its unique structure, characterized by both a cyano and a methyl group, allows it to interact with various biological systems. This article explores its biological activities, mechanisms of action, and potential applications based on available research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| IUPAC Name | (E)-2-cyano-5-methylhex-2-enoic acid |

| InChI Key | JPWITCRJVNDZOC-QPJJXVBHSA-N |

| SMILES | CC(C)CC=C(C#N)C(=O)O |

The biological activity of 2-hexenoic acid, 2-cyano-5-methyl- primarily involves its interaction with specific molecular targets such as proteins and enzymes. The presence of the cyano group enhances its reactivity, allowing it to form hydrogen bonds and engage in non-covalent interactions that can modulate enzyme activity and influence metabolic pathways.

Potential Biological Effects

Study on Antimicrobial Activity

A study conducted on various hexenoic acids demonstrated that derivatives of hexenoic acid could inhibit the growth of Staphylococcus aureus. Although direct studies on 2-hexenoic acid, 2-cyano-5-methyl- are lacking, its structural similarity to active compounds suggests potential efficacy against microbial pathogens.

Neuroprotective Mechanisms

In a study examining the effects of similar compounds on neuronal health, it was found that certain hexenoic acids could reduce oxidative stress markers in cultured neurons. This suggests that 2-hexenoic acid, 2-cyano-5-methyl-, through its reactive nature, may also confer neuroprotective benefits .

Toxicological Profile

The toxicological data for related compounds indicate that while some hexenoic acids can exhibit toxicity at high concentrations, the specific toxicity profile for 2-hexenoic acid, 2-cyano-5-methyl- remains under-researched. Further studies are necessary to establish safe dosage levels and potential side effects associated with its biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.